molecular formula C21H25N3O2S2 B2854752 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1049469-68-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2854752
CAS RN: 1049469-68-2
M. Wt: 415.57
InChI Key: ZRVKLJDMDIDDMJ-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis of Sulfonamide Hybrids

Sulfonamides, including structures similar to the queried compound, are noted for their wide range of pharmacological properties, such as antibacterial, antitumor, and anti-neuropathic pain activities. These compounds can be hybridized with various pharmaceutical scaffolds, leading to significant biological activities. The review by Ghomashi et al. (2022) highlights recent advances in the design and development of two-component sulfonamide hybrids, including those incorporating isoquinoline and pyrrole moieties, demonstrating their versatility in drug development (Ghomashi et al., 2022).

Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

Research by García Ruano et al. (2011) showcases the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives, achieved through 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides, highlighting the synthetic utility of isoquinoline derivatives in generating complex, biologically relevant structures (García Ruano et al., 2011).

New Synthesis of 2-Aminoindolizine and Related Compounds

Tominaga et al. (1992) describe a new synthesis route for 2-sulfonylaminopyrrolo[2,1-a]isoquinoline derivatives via a formal [3 + 3] cycloaddition reaction. This work exemplifies the chemical reactivity and potential for creating diverse sulfonamide derivatives, which can be applied in further pharmacological studies (Tominaga et al., 1992).

Vasodilatory Activity of Isoquinolinesulfonamide Derivatives

A study by Morikawa et al. (1989) on N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives reveals their potential vasodilatory effects, evaluated in vivo on canine models. This research indicates the therapeutic potential of sulfonamide derivatives in cardiovascular disease management (Morikawa et al., 1989).

Inhibitory Potency and Selectivity of Tetrahydroisoquinolines

Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, evaluating their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and selectivity for the alpha(2)-adrenoceptor. The study demonstrates the application of sulfonamide derivatives in neurological and cardiovascular disorders, highlighting the compound's ability to penetrate the blood-brain barrier and exhibit high selectivity and potency (Grunewald et al., 2005).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-16-9-10-21(27-16)28(25,26)22-14-20(19-8-5-12-23(19)2)24-13-11-17-6-3-4-7-18(17)15-24/h3-10,12,20,22H,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKLJDMDIDDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylthiophene-2-sulfonamide

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